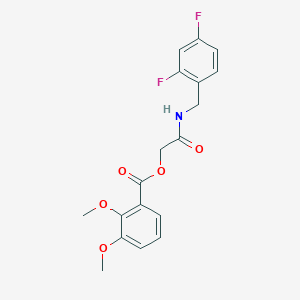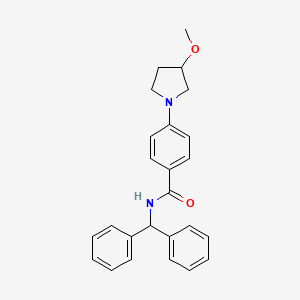
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide” is a compound that contains a benzamide moiety and a pyrrolidine ring . The benzamide moiety is a common functional group in medicinal chemistry, known for its wide range of biological activities . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is also widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide” would likely be characterized by the presence of a benzamide moiety and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide” would likely depend on the reactivity of the benzamide moiety and the pyrrolidine ring . The benzamide moiety can undergo reactions typical of amides, while the pyrrolidine ring can undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide” would be influenced by its functional groups. For example, the presence of the benzamide moiety and the pyrrolidine ring could influence its solubility, stability, and reactivity .Scientific Research Applications
Ligand Design and Evaluation
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide has been used in the design of novel ligands. These ligands were computed for their different properties, such as absorption spectrum, dipole moment, and theoretically expected biological properties .
Cancer Research
The compound has shown potential in cancer research. The ligands designed using this compound may show strong biological activities against cancer .
Antibacterial Activity
The compound has been associated with antibacterial activities. It has been suggested that the compound could be effective against bacterial diseases .
Antifungal Activity
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide has potential applications in antifungal research. The ligands designed using this compound may show strong biological activities against harmful fungal disorders .
Antioxidant Activity
The compound has been associated with antioxidant activities. Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
The new compounds synthesized using N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Synthesis of Trifluoroethoxylated Dihydropyrrolidones
The compound has been used in the synthesis of trifluoroethoxylated dihydropyrrolidones via rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones .
Anti-tumor Activity
The trifluoroethoxylated dihydropyrrolidones synthesized using the compound exhibit anti-tumor activity in vitro and can be used as hit compounds for further research .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of “N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide” could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities associated with benzamides and pyrrolidines, this compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-23-16-17-27(18-23)22-14-12-21(13-15-22)25(28)26-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIKNQMTUMHMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)


![N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499908.png)
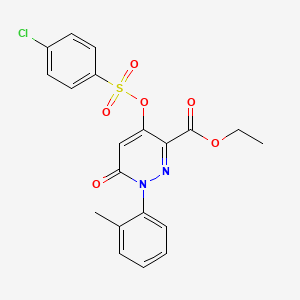
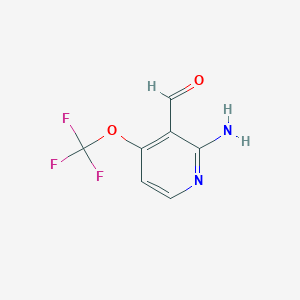
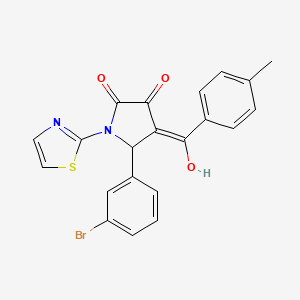
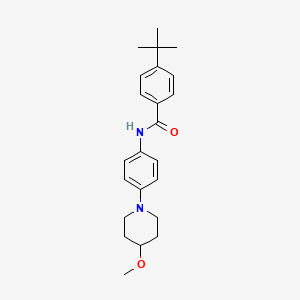
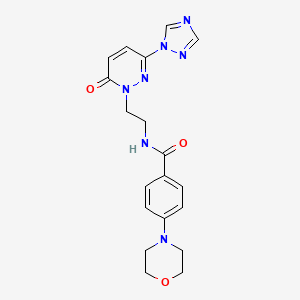
![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)
![3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499922.png)
![5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2499923.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2499924.png)
